Alphagan
Vue d'ensemble
Description
Alphagan P, also known as brimonidine, is a prescription eye drop used to reduce pressure inside the eyes in people with open-angle glaucoma or ocular hypertension . It is for use in adults and children as young as 2 years old .
Molecular Structure Analysis
The structural formula of brimonidine tartrate is: 5-Bromo-6-(2-imidazolidinylideneamino)quinoxaline L-tartrate .Physical And Chemical Properties Analysis
In solution, Alphagan P has a clear, greenish-yellow color. It has an osmolality of 250-350 mOsmol/kg and a pH of 7.4-8.0 (0.1%) or 6.9-7.4 (0.15%) .Applications De Recherche Scientifique
Neuroprotection in Ocular Hypertension
Specific Scientific Field
This research falls under the field of Ophthalmology and Neuroscience .
Summary of the Application
Alphagan-P (brimonidine) has been studied for its neuroprotective effects in rats with laser-induced chronic ocular hypertension .
Methods of Application or Experimental Procedures
Intraocular pressure (IOP) was elevated in rats by laser photocoagulation of limbal and episcleral veins. Alphagan-P was administered topically twice a day at 5 µl in the laser-treated eyes only, starting 10 days post-laser treatment and continuing for 21 days .
Results or Outcomes
The study found that topical application of Alphagan-P was effective in protecting retinal ganglion cells in chronically ocular hypertensive rats. It caused a decrease in IOP by 33% (day 1 of treatment) and by 25% (day 15 of treatment). There was a 16% decrease in retinal ganglion cells, indicating no additional decrease from the 10-day cell loss .
Improvement of Night Vision Difficulty After Refractive Surgery
Specific Scientific Field
This research is in the field of Ophthalmology and Vision Science .
Summary of the Application
Alphagan-P (brimonidine tartrate ophthalmic solution 0.15%) has been studied for its efficacy in patients with night vision difficulties following laser refractive surgery .
Methods of Application or Experimental Procedures
Six patients with significant night vision complaints following refractive surgery were enrolled in this study. Low contrast visual acuity (LCVA) and small letter contrast sensitivity (CS) were tested at photopic and mesopic luminance levels, with and without a standard glare source. Testing was performed before and 1 hour after using Alphagan-P, and was repeated after subjects used Alphagan-P nightly for 1 month .
Results or Outcomes
One hour after using Alphagan-P, subjects demonstrated significant improvement in LCVA and CS. After 1 month of treatment, all 6 patients reported subjective improvement in their night vision with Alphagan-P use .
Reduction of Intraocular Pressure
Specific Scientific Field
This research is in the field of Ophthalmology .
Summary of the Application
Alphagan has been studied for its efficacy in reducing intraocular pressure. The research focused on comparing the effectiveness of different concentrations of the drug .
Methods of Application or Experimental Procedures
The study compared the effectiveness of a 0.1% formulation of Alphagan with a 0.15% concentration in lowering intraocular pressure when dosed b.i.d .
Results or Outcomes
The 0.1% formulation was judged to be as effective as the 0.15% concentration in lowering intraocular pressure. Both formulations were equally well-tolerated .
Natural Image Matting
Specific Scientific Field
This research is in the field of Computer Vision and Pattern Recognition .
Summary of the Application
AlphaGAN, a generative adversarial network, has been developed for natural image matting. This technique is used to extract accurate foregrounds from natural images, which can benefit many downstream applications such as film production and augmented reality .
Methods of Application or Experimental Procedures
The novel generator network of AlphaGAN is trained to predict visually appealing alphas with the addition of the adversarial loss from the discriminator that is trained to classify well-composited images .
Results or Outcomes
AlphaGAN presents state-of-the-art results on the alphamatting online benchmark for the gradient error and gives comparable results in others. The method is particularly well suited for fine structures like hair, which is of great importance in practical matting applications, e.g., in film/TV production .
Safety And Hazards
Alphagan P should not be used if you are allergic to brimonidine . It may cause damage to the cardiovascular system through prolonged or repeated exposure . Repeated ocular use has been shown to produce oral dryness, eye irritation, ocular allergic reactions, headache or fatigue or drowsiness when used as directed .
Propriétés
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59803-98-4 (Parent) | |
Record name | Brimonidine tartrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70911371 | |
Record name | Brimonidine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brimonidine tartrate | |
CAS RN |
70359-46-5 | |
Record name | Brimonidine tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70359-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brimonidine tartrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brimonidine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brimonidine Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRIMONIDINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9CL2DY2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.